molecular formula C10H10N2O2 B1387818 Methyl 2-methyl-2H-indazole-4-carboxylate CAS No. 1071428-43-7

Methyl 2-methyl-2H-indazole-4-carboxylate

Cat. No. B1387818
Key on ui cas rn: 1071428-43-7
M. Wt: 190.2 g/mol
InChI Key: VLEQLNMKTVTAAL-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of methyl 1H-indazole-4-carboxylate (63.0 g, 358 mmol) in ethyl acetate (1.19 L) was added trimethyloxonium tetrafluoroborate (68.8 g, 465 mmol), and the mixture was stirred under nitrogen atmosphere at room temperature for 12 hr. The reaction solution was diluted with ethyl acetate, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by recrystallization (ethyl acetate/hexane) to give the title compound (57.0 g, yield 84%).
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
1.19 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[N:2]1.F[B-](F)(F)F.[CH3:19][O+](C)C>C(OCC)(=O)C.C(=O)([O-])O.[Na+]>[CH3:19][N:2]1[CH:3]=[C:4]2[C:9]([CH:8]=[CH:7][CH:6]=[C:5]2[C:10]([O:12][CH3:13])=[O:11])=[N:1]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
68.8 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
1.19 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under nitrogen atmosphere at room temperature for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by recrystallization (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN1N=C2C=CC=C(C2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 57 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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